molecular formula C15H10OS B14616753 3-Benzylidene-2-benzofuran-1(3H)-thione CAS No. 60984-37-4

3-Benzylidene-2-benzofuran-1(3H)-thione

Cat. No.: B14616753
CAS No.: 60984-37-4
M. Wt: 238.31 g/mol
InChI Key: JRTUCQNOYUSDJE-UHFFFAOYSA-N
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Description

3-Benzylidene-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofurans It is characterized by a benzylidene group attached to the 3-position of a benzofuran ring, with a thione group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-2-benzofuran-1(3H)-thione typically involves the condensation of benzofuran-2-thione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-2-benzofuran-1(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-Benzylidene-2-benzofuran-1(3H)-thione has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-2-benzofuran-1(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-2-benzofuran-1(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2-Benzofuran-1(3H)-thione: Lacks the benzylidene group.

    3-Benzylidene-2-benzofuran-1(3H)-amine: Contains an amine group instead of a thione group.

Uniqueness

3-Benzylidene-2-benzofuran-1(3H)-thione is unique due to the presence of both the benzylidene and thione groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60984-37-4

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-benzylidene-2-benzofuran-1-thione

InChI

InChI=1S/C15H10OS/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

JRTUCQNOYUSDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=S)O2

Origin of Product

United States

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